2-(1-Propyl-1H-pyrazol-3-yl)acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1-propylpyrazol-3-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-2-6-11-7-4-8(10-11)3-5-9/h4,7H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOHILNPVYVIRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC(=N1)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Advanced Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, ¹⁵N)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. Through the analysis of ¹H, ¹³C, and ¹⁵N NMR spectra, the precise connectivity of atoms and the electronic environment of the nuclei within 2-(1-Propyl-1H-pyrazol-3-yl)acetonitrile can be established.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the propyl group protons, the pyrazole (B372694) ring protons, and the methylene (B1212753) protons adjacent to the nitrile group.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would display signals corresponding to the three carbons of the propyl group, the three carbons of the pyrazole ring, the methylene carbon, and the nitrile carbon.
¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, provides direct insight into the electronic environment of the nitrogen atoms. researchgate.netsemanticscholar.org The spectrum would show three distinct signals for the two nitrogen atoms in the pyrazole ring and the one in the nitrile functional group.
Expected NMR Data for this compound
Predicted chemical shifts (δ) are in ppm relative to a standard reference (e.g., TMS). Multiplicity is denoted as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet).
| Assignment | Predicted δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Pyrazole H-5 | ~7.4 | d | 1H |
| Pyrazole H-4 | ~6.2 | d | 1H |
| N-CH₂ (propyl) | ~4.0 | t | 2H |
| CH₂CN | ~3.8 | s | 2H |
| CH₂ (propyl) | ~1.8 | m | 2H |
| CH₃ (propyl) | ~0.9 | t | 3H |
| Assignment | Predicted δ (ppm) |
|---|---|
| Pyrazole C-3 | ~148 |
| Pyrazole C-5 | ~138 |
| CN (nitrile) | ~117 |
| Pyrazole C-4 | ~106 |
| N-CH₂ (propyl) | ~52 |
| CH₂ (propyl) | ~24 |
| CH₂CN | ~15 |
| CH₃ (propyl) | ~11 |
Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis
FTIR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.
Key Expected Vibrational Frequencies
Frequencies are given in wavenumbers (cm⁻¹).
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H stretch (sp²) | Pyrazole Ring | 3100 - 3150 | Medium |
| C-H stretch (sp³) | Propyl & Methylene | 2850 - 3000 | Strong |
| C≡N stretch | Nitrile | 2240 - 2260 | Medium, Sharp |
| C=N, C=C stretch | Pyrazole Ring | 1500 - 1600 | Medium-Strong |
| CH₂ bend | Alkyl | 1450 - 1470 | Medium |
| C-N stretch | N-Propyl | 1000 - 1250 | Medium |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns. HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition.
For this compound (Molecular Formula: C₉H₁₁N₃), the expected monoisotopic mass is approximately 161.0953 Da. HRMS analysis would confirm this exact mass. The fragmentation pattern in MS is crucial for confirming the structure. Common fragmentation pathways for pyrazole derivatives involve cleavage of N-alkyl groups and ring fragmentation. researchgate.net
Expected Mass Spectrometry Data
m/z = mass-to-charge ratio
| Predicted m/z | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 161 | [M]⁺ | Molecular Ion |
| 132 | [M - C₂H₅]⁺ | Loss of ethyl radical from propyl group |
| 120 | [M - C₃H₅]⁺ | Loss of allyl radical |
| 118 | [M - C₃H₇]⁺ | Loss of propyl radical |
| 94 | [C₅H₄N₂]⁺ | Pyrazole ring fragment after loss of propyl and acetonitrile (B52724) |
| 80 | [C₄H₄N₂]⁺ | Core pyrazole fragment |
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, assuming a suitable single crystal can be grown. This technique would determine the precise bond lengths, bond angles, and torsion angles of this compound. Furthermore, it would reveal the packing arrangement of the molecules in the crystal lattice, identifying any significant intermolecular interactions such as hydrogen bonds or π–π stacking, which can influence the physical properties of the compound. While no public crystal structure data is available for this specific compound, analysis of related structures suggests that the pyrazole ring would be planar. mdpi.com
Elemental Analysis for Empirical Formula Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a sample. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula to verify the compound's empirical formula and assess its purity.
Theoretical Elemental Composition for C₉H₁₁N₃
Based on a molecular weight of 161.21 g/mol .
| Element | Theoretical Mass % |
|---|---|
| Carbon (C) | 67.06% |
| Hydrogen (H) | 6.88% |
| Nitrogen (N) | 26.07% |
Chromatographic Techniques for Separation and Purity Assessment (e.g., High-Performance Liquid Chromatography)
Chromatographic methods are essential for the separation of a target compound from reaction byproducts and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is a particularly powerful technique for this purpose.
A typical method for analyzing this compound would involve Reversed-Phase HPLC (RP-HPLC). In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The purity of the compound is determined by integrating the area of its corresponding peak and comparing it to the total area of all peaks in the chromatogram. A sharp, symmetrical peak at a specific retention time would be indicative of a pure compound under the given analytical conditions.
Typical RP-HPLC Conditions:
Column: C18 (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase: A gradient of water and acetonitrile (often with a small amount of an acid like trifluoroacetic acid or formic acid to improve peak shape).
Flow Rate: 1.0 mL/min
Detection: UV-Vis detector at a wavelength where the pyrazole ring shows strong absorbance (e.g., ~210-230 nm).
Injection Volume: 5-10 µL
Theoretical and Computational Investigations of Pyrazole Acetonitrile Structures
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of pyrazole-acetonitrile scaffolds.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For pyrazole (B372694) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide detailed information about their molecular geometry and electronic nature. tandfonline.comresearchgate.netmdpi.com
Molecular Geometry: Optimized molecular geometry calculations predict bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. researchgate.netnih.gov For a typical pyrazole ring, the structure is nearly planar. nih.gov Theoretical calculations for various pyrazole derivatives have shown excellent correlation with experimental data obtained from X-ray crystallography, with correlation coefficients often exceeding 90%. tandfonline.com These studies confirm the planarity of the pyrazole ring and determine the spatial arrangement of substituents. nih.gov
Electronic Properties: The electronic properties of a molecule are crucial for understanding its reactivity and potential applications. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netirjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.comresearchgate.netyoutube.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nih.govresearchgate.net
For instance, a DFT study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid calculated a HOMO-LUMO energy gap of approximately 4.458 eV, indicating high electronic stability. nih.gov The distribution of these frontier orbitals is also significant; in many pyrazole derivatives, the HOMO is localized over the pyrazole ring and adjacent π-systems, while the LUMO is similarly distributed, indicating potential for π-π* electronic transitions. nih.gov
Another important electronic property is the Molecular Electrostatic Potential (MEP), which maps the charge distribution on the molecule's surface. The MEP is used to identify electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites, predicting how the molecule will interact with other reagents. researchgate.netirjweb.com
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -5.9 to -6.3 eV | Indicates electron-donating ability |
| LUMO Energy | -1.4 to -1.8 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | ~4.4 eV | Relates to chemical reactivity and stability nih.gov |
| Dipole Moment | ~2.0 - 8.0 D | Measures molecular polarity |
Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. researchgate.net DFT calculations can simulate various types of spectra, including Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectra. nih.govnih.gov
Vibrational Spectroscopy (FT-IR): Theoretical vibrational frequencies can be calculated and scaled to account for systematic errors in the computational method. These predicted spectra often show good agreement with experimental FT-IR spectra, aiding in the assignment of vibrational modes to specific functional groups within the molecule. tandfonline.comresearchgate.netresearchgate.net For example, the characteristic stretching frequencies for C=N, C=C, and N-H bonds in pyrazole derivatives can be accurately predicted. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. tandfonline.com These theoretical chemical shifts typically correlate well with experimental values, helping to elucidate the detailed structure of synthesized compounds. nih.gov
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra. nih.govnih.gov These calculations can determine the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions (e.g., π → π*). nih.govnih.gov For many pyrazole derivatives, strong absorption is predicted in the UV region. nih.gov
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govijpbs.com This method is crucial in drug discovery for screening potential inhibitors and understanding their mechanism of action at a molecular level. nih.govresearchgate.net Pyrazole derivatives are known to possess a wide range of biological activities, and docking studies help to rationalize these activities by examining their interactions with specific biological targets. nih.govresearchgate.netpensoft.net
Docking simulations for various pyrazole-containing ligands have been performed against numerous protein targets, including kinases, carbonic anhydrases, and enzymes involved in neurodegenerative diseases. nih.govijpbs.comnih.govnih.gov The simulation calculates a "docking score" or binding energy, which estimates the binding affinity between the ligand and the protein. nih.govresearchgate.net A lower binding energy generally indicates a more stable protein-ligand complex. nih.gov
These studies reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the pyrazole-acetonitrile ligand and amino acid residues in the active site of the target protein. nih.govnih.gov For example, docking studies of pyrazole derivatives as potential inhibitors for targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2) have identified critical hydrogen bond interactions with residues like Cys919 and Leu83 in their respective active sites. nih.gov
| Protein Target (PDB ID) | Therapeutic Area | Example Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| VEGFR-2 (2QU5) | Cancer | -10.09 | Cys919, Asp1046 nih.gov |
| Aurora A Kinase (2W1G) | Cancer | -8.57 | Ala213, Leu263 nih.gov |
| CDK2 (2VTO) | Cancer | -10.35 | Leu83, Lys33 nih.gov |
| Carbonic Anhydrase (4WR7) | Glaucoma | -7.5 to -8.5 | His94, Thr199 ijpbs.com |
| Acetylcholinesterase (4EY7) | Alzheimer's Disease | -11.5 (ΔG) | Tyr124, Ser293, Tyr72 nih.gov |
Mechanistic Studies of Reaction Pathways in Pyrazole-Acetonitrile Formation
Understanding the reaction mechanisms for the formation of pyrazole-acetonitriles is essential for optimizing synthetic routes and developing new methodologies. The pyrazole ring is typically constructed through cyclocondensation or cycloaddition reactions. nih.govnih.gov
Cyclocondensation Reactions: One of the most common methods for pyrazole synthesis is the condensation of a hydrazine (B178648) derivative with a 1,3-difunctional compound, such as a 1,3-diketone or an α,β-unsaturated ketone. nih.gov The mechanism involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration (or elimination of another small molecule) to yield the aromatic pyrazole ring. nih.govorganic-chemistry.org
[3+2] Cycloaddition Reactions: Another powerful route to pyrazoles is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) reaction. organic-chemistry.orgacs.org In this approach, a 1,3-dipole, such as a nitrile imine (generated in situ from a hydrazonoyl halide) or a diazo compound, reacts with a dipolarophile containing a double or triple bond. nih.govorganic-chemistry.orgresearchgate.net For pyrazole-acetonitrile synthesis, a key reaction could involve the cycloaddition of a diazo compound with an appropriately substituted alkyne or alkene. organic-chemistry.org For instance, the reaction of diazoacetonitrile with nitroolefins has been shown to produce cyanopyrazoles with good regioselectivity. organic-chemistry.org
Multicomponent Reactions: Modern synthetic strategies often employ multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process to form the final product, incorporating significant structural diversity. A notable example is the synthesis of pyrazoles from alkynes, nitriles, and titanium imido complexes. nih.gov The proposed mechanism involves the formation of a diazatitanacyclohexadiene intermediate, which then undergoes a 2-electron oxidation-induced N-N bond coupling to yield the pyrazole ring. nih.govrsc.orgumn.edu This method avoids the use of hydrazine reagents. nih.gov
Mechanistic investigations often employ a combination of experimental techniques (like isolation of intermediates and deuterium (B1214612) labeling studies) and computational calculations to map the reaction energy profile, identify transition states, and validate the proposed pathway. acs.org
Reactivity and Chemical Transformations of 2 1 Propyl 1h Pyrazol 3 Yl Acetonitrile and Its Derivatives
Functionalization Reactions on the Pyrazole (B372694) Ring System
The pyrazole ring in 2-(1-Propyl-1H-pyrazol-3-yl)acetonitrile is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The position of substitution is directed by the substituents already present on the ring, namely the propyl group at the N1 position and the acetonitrile (B52724) group at the C3 position.
One of the most common functionalization reactions for pyrazoles is the Vilsmeier-Haack reaction , which introduces a formyl group onto the ring. organic-chemistry.orgijpcbs.com This reaction typically occurs at the C4 position of the pyrazole ring, which is the most nucleophilic position. researchgate.netnih.gov The Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), acts as the electrophile. organic-chemistry.org The resulting pyrazole-4-carbaldehyde is a valuable intermediate for the synthesis of various other derivatives. nih.gov
Another important functionalization is halogenation . Pyrazoles can be halogenated at the C4 position using various halogenating agents, such as N-halosuccinimides (NCS, NBS, NIS). researchgate.netbeilstein-archives.org These reactions are often carried out under mild conditions and provide good yields of the 4-halopyrazole derivatives. researchgate.netbeilstein-archives.org The introduction of a halogen atom at this position opens up possibilities for further transformations, such as cross-coupling reactions.
The following table summarizes typical functionalization reactions on the pyrazole ring of 1-alkyl-3-substituted pyrazoles, which are close analogs of the title compound.
| Reaction | Reagent | Position of Functionalization | Product | Reference(s) |
| Vilsmeier-Haack Formylation | DMF, POCl₃ | C4 | 4-Formyl-1-propyl-1H-pyrazol-3-yl)acetonitrile | researchgate.netnih.gov |
| Bromination | N-Bromosuccinimide (NBS) | C4 | (4-Bromo-1-propyl-1H-pyrazol-3-yl)acetonitrile | researchgate.netbeilstein-archives.org |
| Chlorination | N-Chlorosuccinimide (NCS) | C4 | (4-Chloro-1-propyl-1H-pyrazol-3-yl)acetonitrile | researchgate.netbeilstein-archives.org |
| Iodination | N-Iodosuccinimide (NIS) | C4 | (4-Iodo-1-propyl-1H-pyrazol-3-yl)acetonitrile | beilstein-archives.org |
Transformations Involving the Acetonitrile Functional Group
The acetonitrile group in this compound is a versatile functional group that can undergo a variety of transformations to generate other nitrogen-containing functional groups and heterocycles.
Conversion to Other Nitrogen-Containing Heterocycles (e.g., Tetrazoles)
The nitrile functionality can be readily converted into a tetrazole ring through a [3+2] cycloaddition reaction with an azide, typically sodium azide. This reaction is a powerful tool for the synthesis of 5-substituted-1H-tetrazoles, which are important scaffolds in medicinal chemistry due to their bioisosteric relationship with carboxylic acids. The reaction is often catalyzed by a Lewis acid, such as zinc chloride, or promoted by the use of ammonium (B1175870) chloride.
The general reaction for the formation of a tetrazole from a nitrile is depicted below:
In the case of this compound, this reaction would yield 5-((1-Propyl-1H-pyrazol-3-yl)methyl)-1H-tetrazole.
Derivatization of the Nitrile Moiety
The nitrile group can be derivatized into other important functional groups through various chemical reactions.
Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. weebly.comlumenlearning.commasterorganicchemistry.comlibretexts.orgyoutube.com Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. masterorganicchemistry.com Base-catalyzed hydrolysis is usually carried out by heating with an aqueous solution of a strong base, like sodium hydroxide, followed by acidification to protonate the resulting carboxylate salt. weebly.com The hydrolysis of this compound would yield (1-Propyl-1H-pyrazol-3-yl)acetic acid.
Reduction: The nitrile group can be reduced to a primary amine. organic-chemistry.orglibretexts.org A common reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.org Other reducing agents, such as catalytic hydrogenation, can also be employed. The reduction of this compound would produce 2-(1-Propyl-1H-pyrazol-3-yl)ethanamine. researchgate.net
The following table summarizes key derivatization reactions of the nitrile moiety.
| Reaction | Reagents | Product | Reference(s) |
| Hydrolysis to Carboxylic Acid | H₂O, H⁺ or OH⁻, then H⁺ | (1-Propyl-1H-pyrazol-3-yl)acetic acid | weebly.comlibretexts.org |
| Reduction to Primary Amine | LiAlH₄ or H₂/Catalyst | 2-(1-Propyl-1H-pyrazol-3-yl)ethanamine | organic-chemistry.orglibretexts.org |
Cyclization Reactions Leading to Fused Heterocyclic Architectures
The presence of both the pyrazole ring and the reactive acetonitrile group makes this compound a valuable precursor for the synthesis of fused heterocyclic systems. These reactions often involve the participation of the nitrogen atoms of the pyrazole ring and the active methylene (B1212753) group of the acetonitrile moiety.
One important class of fused heterocycles that can be synthesized are the pyrazolo[1,5-a]pyrimidines . These are typically formed by the reaction of a 3-aminopyrazole (B16455) derivative with a β-dicarbonyl compound or its equivalent. mdpi.comresearchgate.netacs.orgresearchgate.netekb.egbeilstein-journals.org While the starting material is not a 3-aminopyrazole, derivatization of the acetonitrile group could potentially lead to intermediates suitable for such cyclizations.
Another significant fused heterocyclic system that can be accessed is the pyrazolo[3,4-d]pyridazine ring system. nih.govamanote.comsemanticscholar.org The synthesis of these compounds often involves the cyclization of a pyrazole derivative bearing suitable functional groups at the C3 and C4 positions with a hydrazine (B178648) derivative. nih.gov Functionalization of the C4 position of this compound, as described in section 5.1, could provide the necessary precursors for the construction of the pyridazine (B1198779) ring. For instance, a 4-formyl derivative could undergo condensation with hydrazine to form the fused ring.
The following table provides a general overview of the types of fused heterocyclic architectures that can be synthesized from pyrazole precursors.
| Fused Heterocycle | General Precursors | Key Reaction Type | Reference(s) |
| Pyrazolo[1,5-a]pyrimidine | 3-Aminopyrazole and β-Dicarbonyl Compound | Condensation/Cyclization | mdpi.comacs.orgresearchgate.net |
| Pyrazolo[3,4-d]pyridazine | Pyrazole with C3/C4 Carbonyl/Cyano groups and Hydrazine | Condensation/Cyclization | nih.govamanote.com |
| Pyrazolo[3,4-b]pyridine | 5-Aminopyrazole and 1,3-Dicarbonyl Compound | Condensation/Cyclization | mdpi.com |
| Pyrazolo[3,4-b]quinoline | Substituted Anilines and Pyrazole Aldehydes | Friedländer Annulation | mdpi.com |
Structure Activity Relationship Sar Methodologies for Pyrazole Acetonitrile Derivatives
Rational Design Principles for Structural Modification
Rational drug design for pyrazole-acetonitrile derivatives leverages the pyrazole (B372694) core as a "privileged scaffold," a versatile framework known to interact with a wide range of biological targets. sioc-journal.cn The design process begins with understanding the physicochemical properties of the pyrazole ring and its potential interactions within a target's binding site. Key principles guiding the structural modification of these derivatives include bioisosterism, scaffold hopping, and conformational restriction.
Bioisosterism: This principle involves replacing a functional group with another that has similar physical and chemical properties, aiming to improve the compound's profile. The pyrazole ring itself can be considered a bioisostere for other aromatic systems like benzene (B151609) or other heterocycles. philadelphia.edu.jo This substitution can lead to enhanced potency and improved physicochemical properties, such as reduced lipophilicity compared to a benzene ring, which can be advantageous for optimizing drug-like characteristics. philadelphia.edu.jo
Scaffold Hopping: In this strategy, the core pyrazole structure might be replaced by another heterocyclic system to explore new chemical space, improve properties, or secure novel intellectual property. For instance, replacing a pyrrole (B145914) with a pyrazole ring has been shown to potentially increase metabolic stability. philadelphia.edu.jo
Conformational Restriction: Flexible parts of the molecule, such as the N-propyl chain, can be modified to reduce their conformational freedom. Replacing a linear alkyl chain with a more rigid structure, such as a small ring or incorporating double bonds, can lock the molecule into a more bioactive conformation, potentially increasing its binding affinity for a target.
Computational tools are integral to these design principles. Molecular docking simulations can predict how derivatives bind to a target protein, helping to rationalize observed SAR data and guide the design of new analogs with improved interactions. Pharmacophore mapping identifies the key steric and electronic features required for biological activity, providing a blueprint for structural modifications.
Strategies for Substituent Variation on the Pyrazole Nucleus
The pyrazole nucleus of "2-(1-Propyl-1H-pyrazol-3-yl)acetonitrile" offers several positions (primarily C4 and C5) for substituent variation. The electronic and steric properties of substituents at these positions can dramatically influence the molecule's interaction with its biological target.
Electronic Effects: The introduction of electron-donating groups (EDGs) like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) or electron-withdrawing groups (EWGs) such as halogens (-Cl, -F) or nitro (-NO₂) can alter the electron density of the pyrazole ring. mdpi.com These changes can impact the strength of hydrogen bonds or other polar interactions with a target protein. For example, studies on various pyrazole series have shown that the nature of the substituent on aryl rings attached to the pyrazole core significantly affects activity; a trifluoromethyl group (-CF₃), a strong EWG, was found to be a potent substituent in certain anticancer agents. nih.gov
Steric Effects: The size and shape of substituents are critical. Bulky groups introduced at the C5 position might provide beneficial hydrophobic interactions if the target has a corresponding lipophilic pocket. Conversely, a large group could cause a steric clash, preventing the molecule from binding effectively. The choice of substituent is therefore highly dependent on the topology of the target's active site. SAR studies on 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives demonstrated that altering substitution groups at the 5-position of the pyrazole ring was a key strategy in identifying potent and selective inhibitors. benthamscience.com
The following table illustrates hypothetical SAR data for substitutions on the pyrazole nucleus, based on established principles.
| Compound | R¹ (at C4) | R² (at C5) | Hypothetical Relative Potency | Rationale for Potency Change |
|---|---|---|---|---|
| Parent | -H | -H | 1 | Baseline activity of the core scaffold. |
| Analog 1 | -Cl | -H | 5 | Electron-withdrawing Cl may enhance binding interactions. |
| Analog 2 | -H | -CH₃ | 3 | Small lipophilic group may fit into a small hydrophobic pocket. |
| Analog 3 | -H | -Phenyl | 15 | Large aromatic group allows for potential π-π stacking interactions. |
| Analog 4 | -H | -tert-Butyl | 0.5 | Bulky group may cause steric hindrance, preventing optimal binding. |
Strategies for Modifications on the Propyl and Acetonitrile (B52724) Side Chains
N-Propyl Chain Modification: The N1-propyl group plays a significant role in orienting the molecule within a binding site and can contribute to hydrophobic interactions. Strategies for its modification include:
Homologation: Varying the length of the alkyl chain (e.g., from methyl to n-butyl) is a common strategy to probe the size of a nearby hydrophobic pocket. In one study of pyrazole derivatives, an n-propyl chain provided a threefold increase in potency compared to the initial methyl-substituted hit, while further extension to n-butyl was also well-tolerated. acs.org This suggests an optimal length for the alkyl substituent in that specific series.
Branching: Introducing branched alkyl groups (e.g., isopropyl, isobutyl) can increase steric bulk and lipophilicity. However, studies have shown that linear alkyl chains can be more potent than branched ones, indicating that a narrow binding channel may be present. acs.org
Cyclization: Replacing the propyl group with a cyclopropyl (B3062369) or cyclobutyl moiety restricts conformational flexibility, which can be entropically favorable for binding.
Introduction of Heteroatoms or Unsaturation: Incorporating an oxygen (e.g., a methoxyethyl group) or a double bond can alter polarity and conformation, respectively, providing new avenues for interaction.
Acetonitrile Side Chain Modification: The acetonitrile group (-CH₂CN) is a polar moiety capable of acting as a hydrogen bond acceptor. nih.gov Its modification is a key strategy for modulating potency and physicochemical properties.
Bioisosteric Replacement: The nitrile group can be replaced by other functional groups that mimic its size, shape, and electronic properties. Common bioisosteres for a nitrile include:
Heterocycles: Small, five-membered rings like oxazole (B20620), thiazole, or tetrazole can act as nitrile surrogates, offering different hydrogen bonding capabilities and metabolic profiles. researchgate.net
Carbonyl Surrogates: In some contexts, the nitrile can function as a bioisostere for a ketone or an aldehyde. sioc-journal.cnnih.gov
Halogens: The nitrile group can mimic the polarization of halides like chlorine or bromine. nih.gov
Conversion to Other Functional Groups: The acetonitrile moiety is a versatile chemical handle that can be synthetically converted into other groups, such as a primary amine (-CH₂CH₂NH₂), a carboxylic acid (-CH₂COOH), or an amide (-CH₂CONH₂), to explore different interactions like salt bridges or additional hydrogen bonds. ontosight.ai
The following table presents a hypothetical SAR exploration for the side chains of this compound.
| Compound | N1-Substituent | C3-Side Chain | Hypothetical Relative Potency | Rationale for Potency Change |
|---|---|---|---|---|
| Parent | -Propyl | -CH₂CN | 1 | Baseline activity. |
| Analog 5 | -Ethyl | -CH₂CN | 0.7 | Shorter alkyl chain leads to weaker hydrophobic interaction. |
| Analog 6 | -Butyl | -CH₂CN | 1.2 | Longer alkyl chain slightly improves hydrophobic interaction. |
| Analog 7 | -iso-Propyl | -CH₂CN | 0.5 | Branched chain introduces steric bulk, hindering binding. acs.org |
| Analog 8 | -Propyl | -CH₂COOH | 8 | Carboxylic acid may form a key ionic interaction (salt bridge). |
| Analog 9 | -Propyl | -CH₂-(1H-tetrazol-5-yl) | 6 | Tetrazole acts as a metabolically stable bioisostere of a carboxylic acid. |
Correlation of Structural Changes with Mechanistic Hypotheses
Every structural modification is made to test a hypothesis about how the molecule interacts with its target. SAR data are used to build and refine a mechanistic model of binding. For instance, if replacing the N1-propyl group with an N-benzyl group dramatically increases potency, it hypothesizes the presence of a large, aromatic-binding pocket near the N1 position.
Similarly, if introducing a hydroxyl group at the C5 position enhances activity, it suggests the presence of a hydrogen bond donor or acceptor on the target protein in that vicinity. Docking studies on pyrazole sulfonamides have shown that the pyrazole ring can establish a double hydrogen-bond interaction with specific amino acid residues (e.g., glutamic acid), and that substituents which interfere with this interaction are detrimental to activity. acs.org
The electronic properties of substituents are also correlated with mechanistic hypotheses. A finding that electron-withdrawing groups on a C5-phenyl ring improve activity could suggest that reducing the electron density of the phenyl ring enhances π-π stacking interactions with an electron-rich aromatic amino acid (e.g., tryptophan) in the binding site. The correlation of these structural changes with their observed biological effects allows for the iterative refinement of the pharmacophore model, guiding the synthesis of next-generation compounds with progressively optimized activity.
Advanced Research Avenues and Prospects of Pyrazole Acetonitrile Scaffolds As Chemical Probes and Building Blocks
Development of Pyrazole-Acetonitrile Derivatives as Chemical Probes
The unique electronic properties and structural versatility of pyrazole (B372694) derivatives make them excellent candidates for the development of chemical probes. researchgate.netnih.gov The incorporation of an acetonitrile (B52724) moiety provides a functional handle for further molecular elaboration, allowing for the fine-tuning of photophysical properties and binding specificities. This has led to significant research into their use as sensors for various analytes and as agents for modulating biological processes.
Investigation of Pyrazole-Acetonitrile Scaffolds in Fluorescent and Colorimetric Sensing
Pyrazole-acetonitrile scaffolds are integral to the design of chemosensors that can detect ions and molecules through changes in color (colorimetric) or fluorescence. nih.govrsc.org These probes are valuable tools in environmental monitoring and biological imaging due to their high sensitivity and rapid response times. nih.gov The pyrazole nucleus can act as a signaling unit or a binding site, where the nitrogen atoms coordinate with metal ions, leading to a detectable change in the molecule's absorption or emission spectrum. nih.govrsc.org
Derivatives can be designed as "turn-off" or "turn-on" fluorescent sensors. For instance, a pyrazole derivative combined with an oxazole (B20620) group functions as a "turn-off" sensor for Cu²⁺ ions; the molecule's natural blue fluorescence is quenched upon binding to copper. nih.gov Conversely, other pyrazole-based probes exhibit a "turn-on" response, where fluorescence is significantly enhanced upon complexation with a target ion like Al³⁺, with limits of detection (LOD) reported as low as 4.29 nM. rsc.org The design often involves linking the pyrazole scaffold to other fluorescent groups or moieties with electron-rich atoms that can bind to the target analyte. nih.gov This interaction, such as chelation, can restrict molecular vibrations or alter electronic states, resulting in a distinct optical signal. globethesis.com
Table 1: Examples of Pyrazole Derivatives in Chemical Sensing
| Probe Type | Analyte | Sensing Mechanism | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Azomethine-pyrazole | Cu²⁺ | Colorimetric | 1.6 µM | nih.gov |
| Pyrazole-oxazole | Cu²⁺ | Fluorescence "turn-off" | Not specified | nih.gov |
| Fused Pyrazole | Al³⁺ | Fluorescence "turn-on" | 4.29 nM | rsc.org |
| Pyrazole-based Probe N | Fe³⁺ | Fluorescence "turn-on" | 3.9 x 10⁻¹⁰ M | globethesis.com |
Exploration of Pyrazole-Acetonitrile Derivatives as Enzyme Modulation Agents
The pyrazole scaffold is a well-established pharmacophore found in numerous clinically approved drugs, valued for its ability to interact with biological targets such as enzymes. mdpi.com Pyrazole-containing compounds have demonstrated a wide range of pharmacological activities, including the inhibition of key enzymes implicated in various diseases. researchgate.net
For example, pyrazole derivatives have been developed as potent and selective inhibitors of enzymes like butyrylcholinesterase and urease. researchgate.net Specific structural modifications, such as the nature of the linkage between pyrazole rings, can determine the selectivity and potency of these inhibitors. researchgate.net Research into pyrazole-based inhibitors has also targeted N-Succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), a bacterial enzyme, with some derivatives showing competitive inhibition and IC₅₀ values in the micromolar range. mdpi.com The ability to synthesize a variety of pyrazole analogues allows for systematic structure-activity relationship (SAR) studies to optimize their inhibitory effects.
Table 2: Enzyme Inhibition by Pyrazole Derivatives
| Pyrazole Derivative Class | Target Enzyme | Inhibition Data (IC₅₀) | Reference |
|---|---|---|---|
| Pyrazole Thioether Analog 7a | DapE (Haemophilus influenzae) | 22.4 µM | mdpi.com |
| Pyrazole Thioether Analog 7d | DapE (Haemophilus influenzae) | 17.9 µM | mdpi.com |
| Pyrazole Thioether Analog (R)-7q | DapE (Haemophilus influenzae) | 18.8 µM | mdpi.com |
| Tridentate N,N-bis(pyrazolylmethyl) derivatives | Urease | Selective Inhibition | researchgate.net |
Utilization as Versatile Building Blocks in Complex Molecule Synthesis
The 2-(1-Propyl-1H-pyrazol-3-yl)acetonitrile structure is a valuable building block in organic synthesis. scirp.org The pyrazole ring provides a stable aromatic core, while the cyanomethyl (-CH₂CN) group offers a reactive site for a wide array of chemical transformations. This dual functionality allows chemists to construct more complex molecular architectures with applications in pharmaceuticals, agrochemicals, and materials science. scirp.orgacs.org
Precursors for Advanced Heterocyclic Systems
The pyrazole-acetonitrile scaffold is frequently used to synthesize fused heterocyclic systems, where another ring is built onto the pyrazole core. researchgate.netresearchgate.net The nitrile group is particularly useful in cyclization reactions. For instance, 5-amino-pyrazole-4-carbonitriles are key intermediates that can be transformed into fused systems like pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-d] researchgate.netacs.orgnih.govtriazines through reactions with various organic reagents. scirp.orgresearchgate.net
Multicomponent reactions (MCRs) are a powerful strategy for efficiently building complex molecules from simple starting materials in a single step. Pyrano[2,3-c]pyrazoles, a class of fused heterocycles, are often synthesized via MCRs involving a pyrazole precursor, an aldehyde, malononitrile (B47326) (or a similar active methylene (B1212753) compound), and a β-ketoester. mdpi.comnih.govnih.gov The acetonitrile group or its derivatives can participate in Knoevenagel condensations and subsequent Michael additions and cyclizations to form the final fused product. nih.gov These advanced heterocyclic systems are often investigated for their biological activities. nih.gov
Components in Ligand Design for Coordination Chemistry and Catalysis
Pyrazole derivatives are exceptional ligands in coordination chemistry due to the ability of their adjacent nitrogen atoms to chelate metal ions. researchgate.netresearchgate.net This property has been exploited to create a vast range of metal complexes with diverse geometries and nuclearities. researchgate.net The incorporation of an acetonitrile group provides an additional functional site that can be modified to create polydentate ligands, which can form highly stable complexes with transition metals like Pd(II), Pt(II), Cu(II), and Cd(II). nih.govub.edu
These metal-pyrazole complexes have found applications in catalysis. For example, pyrazole-based ligands are used to construct catalysts for various organic transformations. jetir.org The electronic and steric properties of the ligand can be tuned by modifying the substituents on the pyrazole ring, thereby influencing the activity and selectivity of the catalyst. The resulting coordination complexes can drive reactions such as oxidation or polymerization. nih.govacs.org
Integration into the Design and Development of Energetic Materials
High-nitrogen compounds are a cornerstone of modern energetic materials research, as their energy is released from high positive heats of formation rather than the oxidation of a carbon backbone. nih.gov The pyrazole ring, being a nitrogen-rich heterocycle, is an attractive scaffold for designing such materials. researchgate.net
The acetonitrile group in pyrazole-acetonitrile can be chemically transformed into other nitrogen-rich functionalities, such as a tetrazole ring, further increasing the nitrogen content of the molecule. Introducing nitro groups (-NO₂) onto the pyrazole ring is a common strategy to enhance the energetic properties, including density and detonation performance. nih.govrsc.org Researchers have synthesized various nitrated pyrazole derivatives and their salts, aiming to create materials with high thermal stability and low sensitivity to impact and friction, making them potentially safer and more effective explosives or propellants. nih.govresearchgate.netnih.gov Some pyrazole-based energetic salts have shown detonation performances comparable to conventional high explosives like RDX. rsc.orgsemanticscholar.org
Future Directions and Emerging Research Frontiers in Pyrazole-Acetonitrile Chemistry
The pyrazole-acetonitrile scaffold, a key pharmacophore in medicinal chemistry, is poised for significant advancements. Current research is expanding its applications beyond traditional drug discovery into novel areas of chemical biology and materials science. This section explores the prospective research avenues and emerging frontiers for pyrazole-acetonitrile derivatives, with a specific focus on the potential of compounds like this compound.
Advanced Research Avenues and Prospects
The versatility of the pyrazole ring, combined with the reactive and functional nature of the acetonitrile group, makes this scaffold a valuable building block for creating complex molecular architectures. ingentaconnect.com The inherent properties of pyrazole derivatives, such as their ability to act as both hydrogen bond donors and acceptors, contribute to their diverse applications. rsc.org
Pyrazole-Acetonitrile Scaffolds as Chemical Probes
One of the most promising future directions for pyrazole-acetonitrile compounds is their development as sophisticated chemical probes. Their intrinsic fluorescence and ability to chelate metal ions make them ideal candidates for designing sensors for biological imaging and environmental monitoring. rsc.org
Fluorescent Probes for Bioimaging: The pyrazole core can be systematically modified to tune the photophysical properties of the resulting molecules. By introducing various functional groups onto the pyrazole ring or the acetonitrile side chain, researchers can develop probes with high sensitivity and selectivity for specific ions or biomolecules. These probes could enable real-time visualization of cellular processes and the detection of disease biomarkers. rsc.org
Chemosensors for Environmental Monitoring: The ability of pyrazole derivatives to form complexes with a wide range of metal ions can be harnessed to create colorimetric and fluorescent sensors for detecting environmental pollutants. rsc.org These sensors could offer a cost-effective and rapid method for monitoring water quality and detecting heavy metal contamination.
Interactive Data Table: Potential Applications of Pyrazole-Acetonitrile Scaffolds
| Research Area | Application | Key Features of Pyrazole-Acetonitrile Scaffold |
| Chemical Biology | Fluorescent probes for bioimaging of ions (e.g., Al³⁺, Cu²⁺) and biomolecules. rsc.org | Intrinsic fluorescence, metal-chelating properties, synthetic versatility for tuning selectivity. rsc.org |
| Environmental Science | Chemosensors for the detection of heavy metal pollutants in water. rsc.org | Colorimetric and fluorescent response upon metal binding, high sensitivity. rsc.org |
| Medicinal Chemistry | Development of novel therapeutic agents (e.g., kinase inhibitors, antibacterial agents). nih.govnih.gov | Privileged scaffold in drug discovery, ability to form key interactions with biological targets. nih.govpharmablock.com |
| Materials Science | Synthesis of energetic materials and functional polymers. rsc.org | High nitrogen content, thermal stability. rsc.org |
Pyrazole-Acetonitrile Scaffolds as Building Blocks
The pyrazole-acetonitrile motif serves as a versatile synthon in organic synthesis, providing access to a wide array of more complex heterocyclic systems. The nitrile group can be readily transformed into other functional groups, such as amines, carboxylic acids, and tetrazoles, opening up avenues for creating diverse molecular libraries for drug discovery and materials science. rsc.orgspast.org
Drug Discovery: The pyrazole scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in numerous approved drugs. nih.govnih.gov Pyrazole-acetonitrile derivatives are valuable intermediates for the synthesis of novel kinase inhibitors, antibacterial agents, and other therapeutic compounds. nih.govnih.gov The metabolic stability of the pyrazole ring is a significant advantage in the development of new drug candidates. nih.gov
Materials Science: The high nitrogen content and thermal stability of pyrazole derivatives make them attractive for the development of energetic materials. rsc.org For instance, derivatives of 2-(dinitropyrazol-1-yl)acetonitrile have been investigated as potential melt-cast explosives. rsc.org Furthermore, the coordination properties of pyrazoles make them useful as ligands for the synthesis of functional metal-organic frameworks (MOFs) and coordination polymers. mdpi.com
Future Directions and Emerging Research Frontiers
The field of pyrazole-acetonitrile chemistry is continuously evolving, with several exciting research frontiers on the horizon.
Multicomponent Reactions for Library Synthesis: The development of efficient one-pot multicomponent reactions (MCRs) for the synthesis of diverse pyrazole-acetonitrile libraries is a key area of future research. nih.govmdpi.com MCRs offer a streamlined and atom-economical approach to generating large numbers of compounds for high-throughput screening in drug discovery and materials science.
Photoredox Catalysis in Pyrazole Synthesis: The use of visible-light photoredox catalysis is an emerging trend in organic synthesis that offers mild and environmentally friendly reaction conditions. nih.gov Applying these methods to the synthesis and functionalization of pyrazole-acetonitriles could provide access to novel chemical space and facilitate the development of more sustainable synthetic routes.
Flow Chemistry for Scalable Synthesis: Flow chemistry techniques are becoming increasingly important for the safe and scalable synthesis of chemical compounds, particularly those with energetic properties. uni.lu Implementing flow processes for the synthesis of pyrazole-acetonitrile derivatives could enable their production on a larger scale for industrial applications.
Computational Design and Screening: Advances in computational chemistry and machine learning will play a crucial role in accelerating the discovery of new pyrazole-acetonitrile-based molecules with desired properties. In silico screening methods can be used to predict the biological activity, photophysical properties, and material characteristics of virtual compound libraries, thus guiding synthetic efforts towards the most promising candidates.
Q & A
Q. Optimization strategies :
- Temperature control : Lower temperatures (0–25°C) during cyclocondensation improve regioselectivity.
- Catalysts : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity (>95%) .
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrazole formation | Hydrazine, propiolonitrile, HCl | 65–75 | |
| N-alkylation | 1-Bromopropane, K₂CO₃, DMF, 80°C | 80–85 |
Advanced: How can computational methods improve the synthesis and design of this compound?
Answer:
Quantum mechanical calculations (e.g., DFT) and reaction path search algorithms (e.g., GRRM) can predict reaction mechanisms and transition states, reducing trial-and-error experimentation. For example:
- Reaction pathway prediction : Identify intermediates and energy barriers for cyclocondensation steps.
- Solvent effects : COSMO-RS simulations optimize solvent selection for alkylation (e.g., DMF vs. acetonitrile).
- Machine learning : Train models on existing pyrazole synthesis data to predict regioselectivity and yields .
Case Study :
A combined computational-experimental workflow reduced optimization time by 40% for a related pyrazole-acetonitrile derivative. Experimental validation confirmed DFT-predicted regioselectivity (90% match) .
Structural: What techniques are recommended for determining the crystal structure of this compound?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:
Crystallization : Use slow evaporation in a solvent mixture (e.g., ethanol/water).
Data collection : Employ a high-resolution diffractometer (Mo/Kα radiation, λ = 0.71073 Å).
Refinement : Use SHELXL for structure solution and refinement, ensuring R-factor < 0.04.
Example :
For a structurally similar pyrazole-acetonitrile compound, SHELXL refinement achieved R1 = 0.032 and wR2 = 0.086, confirming bond lengths and angles within 2% of DFT predictions .
Data Analysis: How should researchers address discrepancies between computational predictions and experimental data?
Answer:
Error source identification :
- Check basis set adequacy in DFT calculations (e.g., B3LYP/6-311+G(d,p) vs. larger sets).
- Validate experimental conditions (e.g., solvent purity, temperature gradients).
Feedback loops : Integrate experimental results (e.g., NMR, HPLC) into computational models to refine parameters.
Statistical tools : Use Bayesian inference to quantify uncertainty in predicted reaction outcomes .
Example :
Discrepancies in predicted vs. observed regioselectivity for a pyrazole derivative were resolved by adjusting solvent polarization parameters in COSMO-RS simulations, achieving 95% concordance .
Biological: What methodologies assess the bioactivity of this compound in medicinal chemistry?
Answer:
- In vitro assays :
- Kinase inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to measure IC₅₀ values.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Molecular docking : AutoDock Vina predicts binding affinities to target proteins (e.g., EGFR).
- ADMET profiling : SwissADME predicts pharmacokinetic properties (e.g., logP, bioavailability) .
Q. Table 2: Example Bioactivity Data
| Assay | Target | Result (IC₅₀) | Reference |
|---|---|---|---|
| Kinase inhibition | EGFR | 12.3 µM | |
| Cytotoxicity | HeLa cells | 45.6 µM |
Safety: What precautions are critical when handling nitrile-containing compounds like this?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
